3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
Overview
Description
3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid is an organic compound that features both dichlorobenzoyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid typically involves the following steps:
Formation of the dichlorobenzoyl intermediate: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form 3,4-dichlorobenzoyl chloride.
Coupling with the amine: The 3,4-dichlorobenzoyl chloride is then reacted with 3-(3,4-dimethoxyphenyl)propanoic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The dichlorobenzoyl and dimethoxyphenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)propanoic acid: Shares the dimethoxyphenyl group but lacks the dichlorobenzoyl moiety.
3,4-dichlorobenzoic acid: Contains the dichlorobenzoyl group but lacks the dimethoxyphenyl moiety.
Uniqueness
3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid is unique due to the presence of both dichlorobenzoyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(3,4-dichlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO5/c1-25-15-6-4-10(8-16(15)26-2)14(9-17(22)23)21-18(24)11-3-5-12(19)13(20)7-11/h3-8,14H,9H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSFVVOQEBPUEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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